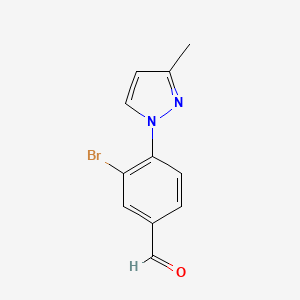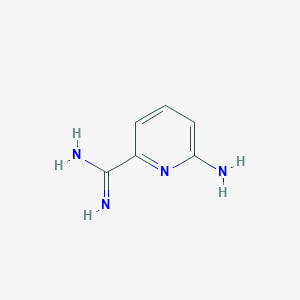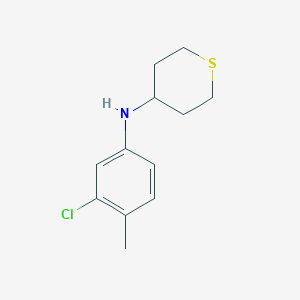![molecular formula C14H18ClNO4S B13286531 benzyl N-{3-[(chlorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13286531.png)
benzyl N-{3-[(chlorosulfonyl)methyl]cyclopentyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-{3-[(chlorosulfonyl)methyl]cyclopentyl}carbamate is a chemical compound with the molecular formula C14H18ClNO4S and a molecular weight of 331.82 g/mol . This compound is characterized by the presence of a benzyl group, a cyclopentyl ring, and a chlorosulfonyl functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{3-[(chlorosulfonyl)methyl]cyclopentyl}carbamate typically involves the reaction of benzyl carbamate with a cyclopentyl derivative containing a chlorosulfonyl group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include benzyl carbamate, cyclopentyl derivatives, and chlorosulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{3-[(chlorosulfonyl)methyl]cyclopentyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or sulfide.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives. These products are often used in further chemical synthesis and research applications .
Scientific Research Applications
Benzyl N-{3-[(chlorosulfonyl)methyl]cyclopentyl}carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce the chlorosulfonyl functional group into other molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-{3-[(chlorosulfonyl)methyl]cyclopentyl}carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s activity is influenced by its ability to modify proteins and other cellular components .
Comparison with Similar Compounds
Similar Compounds
Benzyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate: Similar structure but with a cyclobutyl ring instead of a cyclopentyl ring.
Benzyl N-{3-[(chlorosulfonyl)methyl]cyclohexyl}carbamate: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
Uniqueness
Benzyl N-{3-[(chlorosulfonyl)methyl]cyclopentyl}carbamate is unique due to its specific ring structure and the presence of the chlorosulfonyl functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C14H18ClNO4S |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
benzyl N-[3-(chlorosulfonylmethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C14H18ClNO4S/c15-21(18,19)10-12-6-7-13(8-12)16-14(17)20-9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17) |
InChI Key |
OMNJXTVZOXPPOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-1-[(5-chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13286459.png)
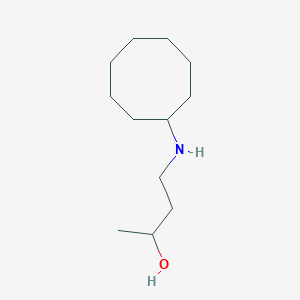
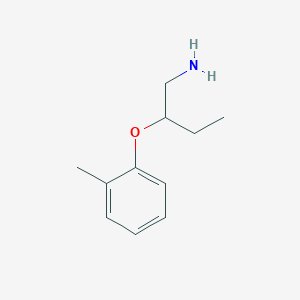
![2-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13286486.png)

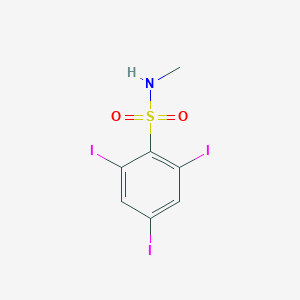
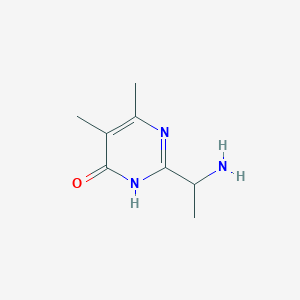
![(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B13286520.png)
![4-(Aminomethyl)-2-[2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrophthalazin-1-one](/img/structure/B13286522.png)
![N-Ethyl-N-{3-[(propan-2-yl)amino]propyl}methanesulfonamide](/img/structure/B13286523.png)
![3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B13286526.png)
